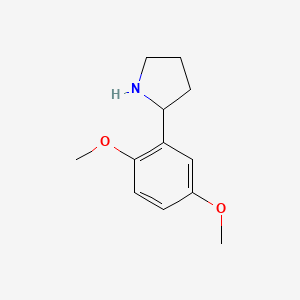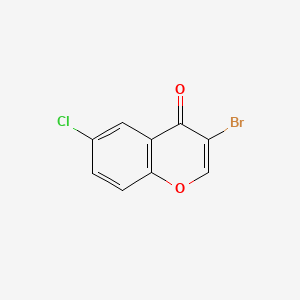
5-カルボキシピリジン-3-ボロン酸
説明
5-Carboxypyridine-3-boronic acid (5-CPBA) is an organic compound that belongs to the family of boronic acids and is used in a variety of scientific research applications. It is a useful reagent with a wide range of applications in the synthesis and analysis of organic compounds, as well as in biochemistry, biotechnology, and pharmacology. 5-CPBA is a versatile reagent with unique properties that make it suitable for a variety of applications.
科学的研究の応用
医薬品化学
5-カルボキシピリジン-3-ボロン酸: は、ピリジン系化合物の開発において重要な役割を果たしており、これらの化合物は抗ウイルス、抗コリンエステラーゼ、抗マラリア、抗菌、抗糖尿病、および抗癌特性により医薬品化学において極めて重要です 。ピリジン骨格は、多くの治療薬に見られる一般的な構造であり、ボロン酸部分は、様々な疾患を標的とする新規薬物候補の合成に役立ちます。
農業
農業において、5-カルボキシピリジン-3-ボロン酸は、ナノテクノロジーの新たな応用であるナノ農薬の合成に利用できます。 ナノ農薬は、制御放出と標的輸送を提供し、従来の農薬の投与量と環境への影響を軽減する可能性があります .
材料科学
この化合物は、新規材料を創製するためのビルディングブロックとしての可能性から、材料科学において有用です。 ボロン酸基は、様々な有機基質と反応して、幅広い用途に適したユニークな特性を持つ新規材料の開発につながります .
環境科学
5-カルボキシピリジン-3-ボロン酸: は、特に鈴木・宮浦カップリング反応の文脈において、環境科学において関連しています。 これらの反応は、環境に優しい方法で炭素-炭素結合を形成するために使用され、環境への影響を最小限に抑えながら複雑な有機分子の合成に不可欠です .
分析化学
分析化学において、5-カルボキシピリジン-3-ボロン酸を含むボロン酸は、ジオールやポリオールと可逆的な共有結合を形成する能力で知られています。 この特性は、糖やカテコールなどの様々な分析対象物に対するセンサーや検出システムの開発に利用されています .
生化学
5-カルボキシピリジン-3-ボロン酸のボロン酸部分は、分析対象物のセンシングと検出、酵素阻害、細胞デリバリーシステムの一部として生化学ツールに使用されます。 ジオール含有生体分子に結合する能力により、生化学研究において汎用性の高いツールとなっています .
Safety and Hazards
5-Carboxypyridine-3-boronic Acid is considered hazardous. It may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Carboxypyridine-3-boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
For instance, they can act as inhibitors of serine and threonine proteases, and they play a role in the regulation of enzymes involved in signal transduction .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and stability .
Result of Action
Boronic acids and their derivatives have been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Carboxypyridine-3-boronic acid. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, which can affect the reactivity of the boronic acid .
生化学分析
Biochemical Properties
5-Carboxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of 5-Carboxypyridine-3-boronic acid with palladium catalysts, which enable the transmetalation process. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in 5-Carboxypyridine-3-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
5-Carboxypyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, 5-Carboxypyridine-3-boronic acid has been shown to inhibit certain kinases, affecting downstream signaling pathways and altering gene expression patterns. Additionally, the compound’s ability to form covalent bonds with biomolecules can impact cellular metabolism by modifying enzyme activity and substrate availability .
Molecular Mechanism
At the molecular level, 5-Carboxypyridine-3-boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can alter the enzyme’s conformation and activity, affecting various biochemical pathways. Additionally, 5-Carboxypyridine-3-boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Carboxypyridine-3-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that 5-Carboxypyridine-3-boronic acid can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of 5-Carboxypyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 5-Carboxypyridine-3-boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
5-Carboxypyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity and substrate availability. For example, 5-Carboxypyridine-3-boronic acid can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the compound’s potential impact on cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, 5-Carboxypyridine-3-boronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 5-Carboxypyridine-3-boronic acid can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .
特性
IUPAC Name |
5-boronopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDATYTUCBKUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393635 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913836-03-0 | |
| Record name | 5-Borononicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)



![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
